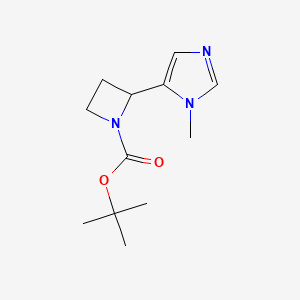
tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines and imidazoles This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an imidazole ring, which is a five-membered ring containing two nitrogen atoms The tert-butyl group and the carboxylate ester functionality further define its chemical structure
Preparation Methods
The synthesis of tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization to introduce the 1-methyl group.
Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization reactions involving appropriate precursors, such as amino alcohols or azetidinones.
Coupling of the Imidazole and Azetidine Rings: The imidazole and azetidine rings can be coupled through nucleophilic substitution or other coupling reactions to form the desired compound.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Chemical Reactions Analysis
Tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the azetidine ring can provide structural rigidity and influence the compound’s binding affinity . The tert-butyl group can enhance the compound’s lipophilicity and improve its bioavailability .
Comparison with Similar Compounds
Tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate: This compound contains a benzimidazole ring instead of an imidazole ring and a piperidine ring instead of an azetidine ring.
1-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol: This compound contains a tetrazole ring and a biphenyl group, highlighting the diversity of imidazole-containing compounds.
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 2-(3-methylimidazol-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-9(15)10-7-13-8-14(10)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
MFCVJFBXPQKIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2=CN=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)


![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)



![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)


![2H-Pyrazolo[3,4-c]pyridin-3-amine, 4,5,6,7-tetrahydro-](/img/structure/B15306400.png)
